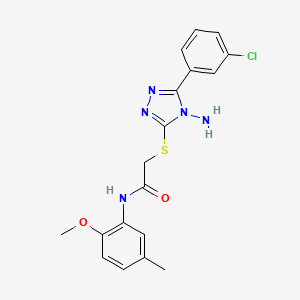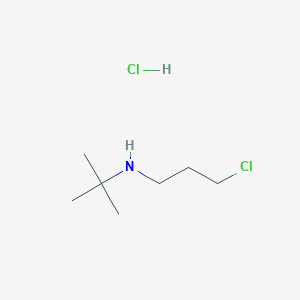
17-Cyanoandrost-5-en-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 17-Cyanoandrost-5-en-3-yl acetate typically involves the cyanoacetylation of steroidal precursors. One common method includes the reaction of androst-5-en-3β-ol with cyanoacetic acid in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs .
Chemical Reactions Analysis
17-Cyanoandrost-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its alcohol form using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion. Major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in research and development .
Scientific Research Applications
17-Cyanoandrost-5-en-3-yl acetate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other steroidal compounds, aiding in the development of new chemical entities.
Biology: The compound is used in studies related to hormone regulation and receptor binding, providing insights into steroidal activity in biological systems.
Medicine: Research into its potential therapeutic effects includes exploring its role in treating hormone-related disorders and cancers.
Mechanism of Action
The mechanism of action of 17-Cyanoandrost-5-en-3-yl acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular functions, contributing to its observed effects in biological systems .
Comparison with Similar Compounds
17-Cyanoandrost-5-en-3-yl acetate can be compared with other similar steroidal compounds, such as:
17-Oxoandrost-5-en-3-yl acetate: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical and biological properties.
Cyproterone acetate: Known for its anti-androgenic effects, this compound has different applications and mechanisms of action compared to this compound.
Properties
Molecular Formula |
C22H31NO2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(17-cyano-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C22H31NO2/c1-14(24)25-17-8-10-21(2)15(12-17)4-6-18-19-7-5-16(13-23)22(19,3)11-9-20(18)21/h4,16-20H,5-12H2,1-3H3 |
InChI Key |
QUGXMPWNBWSXCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CCC4C3CC=C2C1)C#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)
![N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12005681.png)

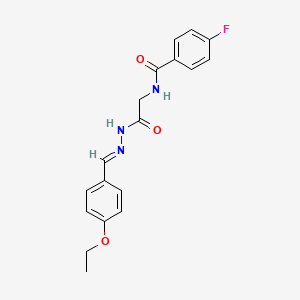
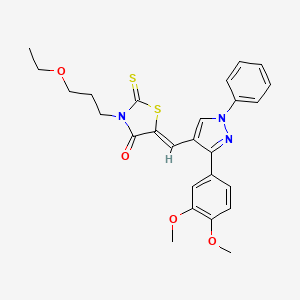

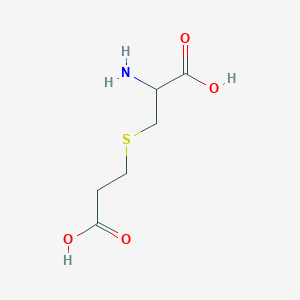
![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)


